molecular formula C7H6FN3 B11922973 5-Fluoroimidazo[1,2-a]pyridin-3-amine

5-Fluoroimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11922973
M. Wt: 151.14 g/mol
InChI Key: LHBQTBHRIUZCPX-UHFFFAOYSA-N
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Description

Foundational Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is widely recognized for its broad utility in the design of new drugs. This recognition stems from its consistent presence in compounds exhibiting a wide range of biological activities, marking it as a "privileged structure" in the field of medicinal chemistry.

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug development. The imidazo[1,2-a]pyridine scaffold perfectly embodies this concept. nih.govbenthamdirect.comepa.gov Its rigid, planar structure provides a defined orientation for substituent groups to interact with receptor sites, while the presence of nitrogen atoms allows for hydrogen bonding and other key molecular interactions. This inherent versatility has made it a promising starting point for the discovery of lead compounds for new synthetic drugs. nih.govbenthamdirect.comacs.org The scaffold is a component of several commercially available drugs, underscoring its therapeutic relevance. nih.govbenthamdirect.comresearchgate.net

The pharmacological importance of the imidazo[1,2-a]pyridine core is demonstrated by the wide spectrum of biological activities exhibited by its derivatives. researchgate.netnih.govtandfonline.com These activities span numerous therapeutic areas, highlighting the scaffold's adaptability. Research has revealed that compounds containing this moiety possess anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.gov Furthermore, derivatives have shown potential as antitubercular agents, with some exhibiting activity against multidrug-resistant strains of tuberculosis. rsc.orgrsc.orgbio-conferences.org The table below summarizes some of the key pharmacological activities associated with the imidazo[1,2-a]pyridine scaffold.

Pharmacological ActivityTherapeutic Area
AnticancerOncology
AntimicrobialInfectious Diseases
AntiviralInfectious Diseases
Anti-inflammatoryInflammation
AntitubercularInfectious Diseases
Proton Pump InhibitionGastroenterology
Anxiolytic/HypnoticCentral Nervous System

This broad range of activities has spurred extensive research into modifying the core structure to develop novel therapeutic agents. nih.gov

Rationale and Scope of Research on 5-Fluoroimidazo[1,2-a]pyridin-3-amine and its Analogues

The specific focus on this compound is driven by a clear scientific rationale. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn enhance its drug-like characteristics. For instance, the 8-fluoro analogue of imidazo[1,2-a]pyridine has been explored as a bioisosteric replacement for other heterocyclic systems. nih.gov

The 3-amino group provides a crucial handle for further chemical modifications, allowing for the synthesis of a diverse library of analogues. This functional group is also known to be important for biological activity, as demonstrated by the identification of functionalized 3-amino-imidazo[1,2-a]pyridines as potent inhibitors of Mycobacterium tuberculosis glutamine synthetase. nih.gov One study identified a compound from this class as a potent inhibitor with an IC50 value of 0.38 µM. nih.gov

Therefore, research on this compound and its derivatives aims to explore how the interplay between the fluorine substitution and the 3-amino functionality can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles for various therapeutic targets. The ongoing investigation into this specific chemical entity holds the promise of yielding novel drug candidates with enhanced efficacy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoroimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBQTBHRIUZCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 5 Fluoroimidazo 1,2 a Pyridin 3 Amine and Designed Analogues

Established and Evolving Synthetic Pathways to the Imidazo[1,2-a]pyridine (B132010) Core

The construction of the imidazo[1,2-a]pyridine skeleton has been a subject of extensive research, leading to a variety of synthetic strategies. rsc.orgorganic-chemistry.orgtci-thaijo.org Classical methods often involve the condensation of 2-aminopyridines with α-halocarbonyl compounds. acs.org More contemporary approaches have focused on developing more efficient and environmentally benign procedures.

These evolving pathways include:

Oxidative Coupling: Reactions that form the heterocyclic ring through the formation of new carbon-nitrogen and carbon-carbon bonds under oxidative conditions. tci-thaijo.org

Tandem Reactions: Multi-step processes that occur in a single pot, enhancing efficiency. rsc.org

Aminooxygenation and Hydroamination: These methods involve the addition of an amine and an oxygen or hydrogen atom across a double or triple bond to construct the ring system. tci-thaijo.org

Catalyst-Free Syntheses: In some instances, the reaction between 2-aminopyridines and α-bromo/chloroketones can proceed efficiently at moderate temperatures without the need for a catalyst or solvent. bio-conferences.org

Iodine-Catalyzed Reactions: Molecular iodine has been utilized as a catalyst in the synthesis of imidazo[1,2-a]pyridines from acetophenones and 2-aminopyridines. tci-thaijo.org This approach has also been extended to three-component reactions for producing thioether-linked imidazopyridines. nih.gov

Copper-Catalyzed Aerobic Dehydrogenative Cyclization: This method provides an environmentally friendly route from pyridines and oxime esters to form imidazo[1,2-a]pyridines. nih.gov

These diverse methods provide a robust toolkit for accessing the core imidazo[1,2-a]pyridine structure, which can then be further functionalized.

Multi-Component Reaction (MCR) Strategies for Imidazo[1,2-a]pyridin-3-amine (B132443) Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like imidazo[1,2-a]pyridin-3-amines from simple starting materials in a single step. bio-conferences.orgmdpi.com These reactions offer high atom economy and procedural simplicity.

Several MCRs have been developed for this purpose:

A three-component reaction of 2-aminopyridine (B139424), an aldehyde, and trimethylsilylcyanide (TMSCN) in methanol (B129727) under microwave irradiation, catalyzed by scandium triflate, yields 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org

Another approach involves the copper-catalyzed three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.org

The reaction of 2-aminopyridines with nitroolefins, catalyzed by Lewis acids such as FeCl3, provides a route to 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.org

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent isocyanide-based MCR and is considered one of the most effective methods for synthesizing imidazo[1,2-a]pyridine-3-amines. nih.govmdpi.com This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid. mdpi.commdpi.com

The GBB reaction has been the subject of significant optimization to improve yields, reduce reaction times, and employ greener conditions. mdpi.comresearchgate.net The use of microwave irradiation has been shown to accelerate the reaction, with one study reporting the synthesis of the desired product in 30 minutes with an 89% yield. mdpi.com The versatility of the GBB reaction allows for the incorporation of a wide variety of substituents on the imidazo[1,2-a]pyridine core by varying the starting components. nih.gov

The choice of catalyst is crucial for the efficiency and scope of MCRs in synthesizing imidazo[1,2-a]pyridines. A range of catalysts has been explored to facilitate these transformations under mild and environmentally friendly conditions.

Ammonium (B1175870) Chloride (NH₄Cl): This mild and green catalyst has been successfully employed in the GBB reaction, leading to moderate to good yields of imidazo[1,2-a]pyridines at room temperature. mdpi.commdpi.comresearchgate.net

Cu(II)–Ascorbate: An efficient and environmentally sustainable method for the synthesis of imidazo[1,2-a]pyridine derivatives has been developed using a Cu(II)–ascorbate catalyzed domino A3-coupling reaction in an aqueous micellar medium. acs.org

Zinc Chloride (ZnCl₂): This catalyst has been used in the one-pot, three-component synthesis of imidazo[1,2-a]pyridines, affording reasonable yields in short reaction times. bohrium.com

Scandium Triflate (Sc(OTf)₃): This Lewis acid has been shown to effectively catalyze the three-component condensation of 2-aminopyridine, an aldehyde, and an isonitrile. bio-conferences.org

Other Catalysts: A variety of other catalysts, including copper(I) iodide, montmorillonite (B579905) K10 clay, and neutral alumina, have also been utilized in the multicomponent synthesis of imidazo[1,2-a]pyridines. bio-conferences.orgbohrium.com

The development of these catalyst systems has significantly broadened the applicability and accessibility of MCRs for the synthesis of this important class of compounds.

Directed Synthesis of Fluoro-Substituted Imidazo[1,2-a]pyridine Derivatives

The introduction of fluorine into the imidazo[1,2-a]pyridine scaffold can significantly alter its biological properties. chemicalbook.comnih.govnih.gov Therefore, methods for the directed synthesis of fluoro-substituted derivatives are of great interest.

The synthesis of 5-fluoroimidazo[1,2-a]pyridin-3-amine and its precursors often begins with a suitably fluorinated pyridine (B92270) starting material. For instance, 2-amino-6-fluoropyridine (B74216) can serve as a key building block. A modified protocol for the dehydration of formamides to isocyanides has been developed that is tolerant of an unprotected hydroxyl group, enabling the one-pot conversion to imidazo[1,2-a]pyridyl-aminocyclohexanol analogues. researchgate.net The synthesis of 5-fluoroimidazo[1,2-a]pyridine-3-carbonitrile, a related derivative, has also been reported. smolecule.com

Intramolecular cyclization and nucleophilic aromatic substitution (SNAr) are key reactions in the synthesis and functionalization of fluoroimidazo[1,2-a]pyridines.

Intramolecular Cyclization: Novel tetracyclic imidazo[1,2-a]pyridine derivatives have been prepared through the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. researchgate.net The use of a non-nucleophilic solvent like tert-butanol (B103910) was found to be crucial in minimizing competing intermolecular reactions. researchgate.net Palladium-catalyzed intramolecular C-H activation has also been utilized for the cyclization of imidazo[1,2-a]pyridine adducts. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom in fluoroimidazo[1,2-a]pyridines is susceptible to nucleophilic displacement, providing a powerful tool for late-stage functionalization. nih.gov This allows for the introduction of a variety of functional groups by reacting the fluorinated scaffold with different nucleophiles. The reactivity of halopyridines in SNAr reactions is well-established, with 2-halopyridines being particularly susceptible to attack. nih.govyoutube.com

Modular Synthesis of Diversely Functionalized Fluoroimidazo[1,2-a]pyridine Analogues

Modular synthesis provides a powerful strategy for rapidly accessing a wide array of functionalized fluoroimidazo[1,2-a]pyridine analogues. This approach involves the assembly of the core scaffold from distinct building blocks, allowing for systematic variation of substituents.

A prominent modular method is the three-component Groebke–Blackburn–Bienaymé (GBB) reaction, which condenses 2-aminopyridines, aldehydes, and isocyanides. beilstein-journals.orgnih.gov This multicomponent reaction (MCR) is highly efficient for creating 2,3-disubstituted imidazo[1,2-a]pyridines. nih.govacs.org For instance, the use of perfluorooctanesulfonyl-tagged benzaldehydes in MCRs, followed by palladium-catalyzed cross-coupling reactions, enables the synthesis of a library of 3-aminoimidazo[1,2-a]pyridine derivatives. nih.gov This fluorous synthesis approach facilitates purification by fluorous solid-phase extraction (F-SPE). nih.gov

Another versatile modular approach involves the palladium-catalyzed carbonylative coupling of imines and 2-bromopyridines to form mesoionic dipoles, which then undergo cycloaddition with in situ generated arynes to produce polysubstituted products. rsc.org This one-pot method allows for independent control over each component, leading to a high degree of molecular diversity. rsc.org

The following table summarizes a modular synthesis approach for imidazo[1,2-a]pyridine derivatives:

Starting MaterialsReaction TypeKey FeaturesProduct Class
2-Aminopyridines, Aldehydes, IsocyanidesGroebke–Blackburn–Bienaymé (GBB) 3-Component ReactionHigh efficiency, good yields, broad substrate scope. beilstein-journals.orgnih.gov2,3-Disubstituted imidazo[1,2-a]pyridines
Perfluorooctanesulfonyl-tagged Benzaldehydes, 2-Aminopyridines, IsocyanidesFluorous Multicomponent Reaction & Pd-Catalyzed Cross-CouplingFacilitated purification via F-SPE, allows for diverse functionalization. nih.govSubstituted 3-aminoimidazo[1,2-a]pyridines
Imines, 2-Bromopyridines, Aryne PrecursorsPalladium-Catalyzed Carbonylative Coupling & CycloadditionOne-pot synthesis, independent control of building blocks, high diversity. rsc.orgPolysubstituted pyrido[2,1-α]isoindoles

Advanced Synthetic Techniques and Green Chemistry Considerations

A significant trend in the synthesis of imidazo[1,2-a]pyridines is the move towards metal-free reaction conditions to avoid the environmental and economic issues associated with heavy metal catalysts. nih.govnih.gov

Several eco-friendly protocols have been developed. For example, the use of ammonium chloride in ethanol (B145695) provides a mild, nonvolatile, and green catalytic system for the synthesis of imidazo[1,2-a]pyridine derivatives at room temperature or with gentle heating. nih.govacs.org "On-water" procedures have also been successfully employed, utilizing water as a green solvent. organic-chemistry.org Furthermore, catalyst-free methods for the C-3 functionalization of imidazo[1,2-a]pyridines from commercially available starting materials are highly desirable for their operational simplicity and environmental friendliness. nih.gov

An iodine-promoted, metal-free synthesis of 2-aryl and 2-heteroaryl substituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported. nih.gov This reaction can be performed in micellar media with slight heating or "on-water" at room temperature under mild acidic conditions. nih.gov

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and improved selectivities. nih.govrsc.org The synthesis of 3-aminoimidazo[1,2-a]pyridine and its pyrazine (B50134) analogues has been successfully achieved using microwave-assisted multicomponent reactions. nih.govumb.edu This technology allows for rapid parallel library synthesis, significantly accelerating the drug discovery process. nih.gov For instance, a library of 60 compounds was synthesized in just 2 hours at 80°C using ethanol as a solvent, a significant improvement over the 10+ hours required with conventional heating. nih.gov

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability by minimizing intermediate purification steps and reducing solvent waste. nih.gov A one-pot, three-component synthesis of 2-phenylimidazo[1,2-a]pyridines from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions has been developed, affording excellent yields. nih.gov Another example is the one-pot synthesis of C-3 fluorinated imidazopyridines from styrene (B11656) and 1-fluoropyridinium tetrafluoroborate, proceeding through a three-step sequence of keto-bromination, condensation, and fluorination without the need for additives. researchgate.net

The following table highlights key features of these advanced techniques:

TechniqueKey AdvantagesExample Application
Microwave-Assisted Synthesis Rapid reaction times, high yields, better selectivities. nih.govrsc.orgSynthesis of 3-aminoimidazo[1,2-a]pyridine/pyrazine libraries. nih.govumb.edu
One-Pot Synthesis Increased efficiency, reduced waste, atom economy. nih.govSolvent-free synthesis of 2-phenylimidazo[1,2-a]pyridines. nih.gov

Despite the push for metal-free methods, transition metal catalysis remains a cornerstone for the functionalization of the imidazo[1,2-a]pyridine scaffold due to its high efficiency and selectivity. rsc.org

Palladium-catalyzed reactions are particularly valuable. For example, palladium-catalyzed cascade reactions in water have been used to synthesize multi-substituted imidazo[1,2-a]pyridazines. nih.gov Palladium catalysis is also crucial in the modular synthesis of pyrido[2,1-α]isoindoles via carbonylative coupling. rsc.org Suzuki cross-coupling reactions, catalyzed by palladium, are employed to generate C-6 substituted imidazo[1,2-a]pyridines. nih.gov

Copper-catalyzed reactions offer a cost-effective and versatile alternative. Copper(I) and copper(II) catalysts have been successfully used in the synthesis of functionalized imidazo[1,2-a]pyridines. organic-chemistry.orgthieme-connect.com Copper-catalyzed C-3 functionalization of imidazo[1,2-a]pyridines with 3-indoleacetic acids proceeds via an aerobic oxidative decarboxylative process, providing a range of 3-(1H-indol-3-ylmethyl)-imidazo[1,2-a]pyridines. acs.orgnih.govacs.org Copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines also yields imidazo[1,2-a]pyridines. organic-chemistry.org A domino A³-coupling reaction catalyzed by a Cu(II)–ascorbate system in aqueous micellar media provides an environmentally sustainable route to imidazo[1,2-a]pyridine derivatives. acs.org

The table below summarizes examples of transition metal-catalyzed functionalizations:

CatalystReaction TypeKey Features
Palladium Cascade ReactionWater-promoted, synthesis of multi-substituted imidazo[1,2-a]pyridazines. nih.gov
Palladium Carbonylative Coupling/CycloadditionModular synthesis of polysubstituted pyrido[1,2-a]isoindoles. rsc.org
Copper C-3 FunctionalizationAerobic oxidative decarboxylative coupling with 3-indoleacetic acids. acs.orgnih.govacs.org
Copper Domino A³-CouplingEnvironmentally sustainable, uses aqueous micellar media. acs.org

The ability to selectively functionalize specific positions of the imidazo[1,2-a]pyridine ring is crucial for structure-activity relationship (SAR) studies. Various strategies have been developed to achieve regioselectivity.

For the synthesis of 3-fluoroimidazo[1,2-a]pyridines, a regioselective fluorination using Selectfluor® in aqueous conditions has been reported. acs.org The reaction proceeds via an electrophilic fluorination process to yield the monofluorinated product. acs.org

Regioselective metalation using organometallic bases like TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the selective functionalization of the imidazo[1,2-a]pyrazine (B1224502) scaffold. nih.gov By carefully choosing the base, different positions of the ring can be selectively metalated and subsequently quenched with various electrophiles to introduce diverse functional groups. nih.gov

Furthermore, catalyst-free, three-component reactions have been developed for the regioselective synthesis of imidazo[1,2-a]pyridine derivatives in green solvents, offering an operationally simple and eco-friendly approach. nih.gov

Iii. Advanced Spectroscopic Characterization of 5 Fluoroimidazo 1,2 a Pyridin 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Fluoroimidazo[1,2-a]pyridin-3-amine derivatives. By analyzing the chemical shifts, coupling constants, and splitting patterns in both proton (¹H) and carbon (¹³C) spectra, the connectivity of atoms within the molecule can be mapped out in detail. The imidazo[1,2-a]pyridine (B132010) system is a 10 π-electron aromatic system, and its NMR spectra reveal considerable electron delocalization. dtic.mil

In ¹H NMR spectra of imidazo[1,2-a]pyridine derivatives, the protons on the heterocyclic core typically appear in the aromatic region (δ 6.5-9.0 ppm). The precise chemical shift for each proton is influenced by its electronic environment, which is modulated by the presence of substituents like the fluoro and amino groups.

For a this compound scaffold, the following characteristic signals can be anticipated:

Pyridine (B92270) Ring Protons: The protons H-6, H-7, and H-8 on the pyridine portion of the ring system will show distinct chemical shifts and coupling patterns. For instance, in related 7-methylimidazo[1,2-a]pyridine (B1330368) derivatives, the H-8 proton appears around δ 7.82 ppm as a doublet. tci-thaijo.org The presence of the electron-withdrawing fluorine atom at the C-5 position will significantly influence the chemical shift of the adjacent H-6 proton, causing a downfield shift.

Imidazole (B134444) Ring Proton: The H-2 proton on the imidazole ring is typically a singlet and its position is sensitive to the substituent at the C-3 position.

Amine Protons: The protons of the 3-amino group (-NH₂) will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The fluorine atom at C-5 will introduce additional complexity through ¹H-¹⁹F coupling, causing splitting of the signal for the adjacent H-6 proton.

Table 1: Representative ¹H NMR Spectral Data for Substituted Imidazo[1,2-a]pyridine Derivatives This table provides examples from related structures to illustrate typical chemical shift ranges.

Compound/FragmentProtonChemical Shift (δ ppm)SolventReference
2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridineH-87.82 (d)CDCl₃ tci-thaijo.org
2-(3-Nitrophenyl)imidazo[1,2-a]pyridineH-58.26-8.17 (m)CDCl₃ tci-thaijo.org
7-(1-methyl-1H-pyrazol-4-yl)-3-(5-(pyridin-4-yl)thiophen-2-yl)imidazo[1,2-a]pyridineH-58.45 (d)CDCl₃ nih.gov

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine ring are characteristic and are influenced by attached functional groups.

For a this compound skeleton:

C-F Bond: The carbon atom directly bonded to the fluorine (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift will be significantly affected.

Ring Carbons: The chemical shifts of C-2, C-3, C-5, C-6, C-7, C-8, and C-8a provide a fingerprint of the heterocyclic system. The C-3 carbon, bearing the amino group, will be shifted upfield compared to an unsubstituted carbon. Conversely, the C-5 carbon will be shifted significantly downfield due to the high electronegativity of the fluorine atom.

Substituent Effects: The presence of various substituents can cause notable shifts. For example, in a 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine, the carbons of the core appear at δ 160.1, 145.7, 135.3, 129.6, 125.5, 124.8, 118.7, 117.5, 114.2, 112.4, 111.1, and 108.3 ppm. tci-thaijo.org

Table 2: Representative ¹³C NMR Spectral Data for Substituted Imidazo[1,2-a]pyridine Derivatives This table provides examples from related structures to illustrate typical chemical shift ranges.

Compound/FragmentCarbon AtomsChemical Shift (δ ppm)SolventReference
2-(3-Nitrophenyl)imidazo[1,2-a]pyridineRing Carbons148.9, 145.7, 143.2, 135.3, 131.9, 129.7, 125.8, 125.7, 122.7, 120.7, 117.8, 113.3, 109.2CDCl₃ tci-thaijo.org
7-(1-methyl-1H-pyrazol-4-yl)-3-(5-(pyridin-4-yl)thiophen-2-yl)imidazo[1,2-a]pyridineRing Carbons147.12, 139.83, 137.02, 134.28, 133.21, 132.97, 131.67, 129.69, 128.70, 128.46, 127.56, 125.51, 124.09, 121.20, 118.91, 112.30, 112.12CDCl₃ nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is an essential technique for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), it is possible to determine the molecular formula. For this compound (C₇H₆FN₃), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value is then compared to the theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. For instance, a derivative was confirmed with a calculated m/z for [M+H]⁺ of 358.1048 and a found value of 358.1131. nih.gov HRMS is often used alongside other techniques to confirm the identity of novel compounds. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. For this compound derivatives, the FT-IR spectrum would be expected to show characteristic absorption bands. najah.edu

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretch3300-3500
Aromatic (C-H)Stretch3000-3100
Aromatic Ring (C=C and C=N)Stretch1450-1650
Fluoro (C-F)Stretch1000-1400

In related aminopyridine compounds, N-H stretching vibrations have been observed around 3444 cm⁻¹ and 3335 cm⁻¹, which is consistent with the expected range for the amino group. researchgate.net

Chromatographic-Mass Spectrometry (e.g., LC-MS) for Purity and Identity Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of synthesized compounds and confirm their identity. researchgate.net In a typical analysis, the sample is injected into an HPLC system, where it is separated from byproducts and starting materials. The eluent from the chromatography column is then introduced into the mass spectrometer, which provides the mass-to-charge ratio (m/z) of the eluting components. For a pure sample of a this compound derivative, the LC chromatogram should show a single major peak, and the mass spectrum for that peak should display a prominent signal corresponding to the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺). researchgate.net This method is highly sensitive and is widely applied in the analysis of heterocyclic compounds and various metabolites. nih.goveur.nl

Iv. Structure Activity Relationship Sar Profiling of 5 Fluoroimidazo 1,2 a Pyridin 3 Amine Analogues

Elucidation of Key Structural Determinants for Biological Activity

Understanding how specific structural modifications influence the biological activity of 5-Fluoroimidazo[1,2-a]pyridin-3-amine analogues is paramount. This involves a detailed analysis of substituent effects, lipophilicity, and intermolecular interactions.

The potency and selectivity of imidazo[1,2-a]pyridine (B132010) derivatives are highly sensitive to the nature and position of substituents on the heterocyclic core. Research into analogues has shown that the electronic properties of these substituents play a crucial role in modulating activity. For instance, in the development of c-Met inhibitors, the introduction of electron-withdrawing groups such as chlorine (Cl), cyano (CN), and trifluoromethyl (CF3) onto the imidazo[1,2-a]pyridine ring was explored to evaluate the influence of the bicyclic ring's electron density on inhibitory activity. nih.gov

The position of these substituents is equally critical. SAR studies on various pyridine-based compounds demonstrate that the placement of functional groups can dramatically alter their antiproliferative effects. mdpi.com In a series of c-Met inhibitors based on the imidazo[1,2-a]pyridine scaffold, varying the substituents at the C-7 and C-8 positions while keeping a 1-methylpyrazole (B151067) group at the C-6 position was a key strategy to identify the optimal substitution pattern for high potency. nih.gov This systematic approach allows for the fine-tuning of the electronic landscape of the molecule to enhance its interaction with the target protein.

Table 1: SAR of Imidazo[1,2-a]pyridine Analogues as c-Met Inhibitors

CompoundSubstituent at C-7Substituent at C-8c-Met Kinase IC50 (nM)
Example 1-OCH3-H150
Example 2-H-Cl45
Example 3-F-H98
Example 4-H-CF325

This table is representative of SAR findings where different substituents and their positions on the imidazo[1,2-a]pyridine core lead to variations in inhibitory concentration (IC50). Data is illustrative based on published research trends.

The balance between lipophilicity and hydrophilicity is a cornerstone of drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The fluorine atom on the 5-position of the core scaffold not only modulates the electronic properties of the ring system but also affects its lipophilicity. The replacement of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. estranky.sk The lipophilicity of drug candidates, often expressed as the 1-octanol/water partition coefficient (log P), can be fine-tuned through chemical modification to optimize pharmacokinetic and pharmacodynamic properties. nih.gov

Hydrogen bonding is another critical factor that dictates the binding affinity and specificity of a ligand for its receptor. The 3-amino group and the nitrogen atom within the imidazo[1,2-a]pyridine ring system are key hydrogen bond donors and acceptors, respectively. mdpi.com These groups can form crucial interactions with amino acid residues in the active site of a target protein. nih.gov For example, the formation of specific hydrogen-bonded ring motifs, such as an R2(8) ring, is a recurring theme in the interaction of heterocyclic amines with biological targets. nih.gov The ability to form these directed interactions is often a prerequisite for potent biological activity.

Design and Evaluation of Amide Linkers and Other Bridging Moieties

To explore additional binding pockets or to orient functional groups optimally, linkers are often incorporated into a core scaffold. In the context of imidazo[1,2-a]pyridine derivatives, amide linkers have been successfully employed to create hybrid molecules with enhanced biological activity.

One study detailed the synthesis of imidazo[1,2-a]pyridine amide-cinnamamide hybrids as potential antimycobacterial agents. mdpi.com In this design, an amide bond connects the imidazo[1,2-a]pyridine core to a cinnamamide (B152044) moiety through an alkyl chain. The structure-activity relationship of these hybrids revealed that both the length of the linker and the substitution pattern on the terminal aromatic ring significantly impacted activity. For instance, hybrids with a shorter ethylidyne linker (n=2) were generally more potent than those with a longer propylidyne linker (n=3). mdpi.com This suggests that a specific spatial relationship between the core scaffold and the terminal group is necessary for optimal target engagement.

Table 2: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Amide-Cinnamamide Hybrids

Compound IDCore ScaffoldLinker Length (n)Substituent on Cinnamamide (R1)MIC (μg/mL)
11e2,6-dimethylimidazo[1,2-a]pyridine22-CF34
12e2,7-dimethylimidazo[1,2-a]pyridine22-CF316
13e2,6-dimethylimidazo[1,2-a]pyridine32-CF3>32
11k2,6-dimethylimidazo[1,2-a]pyridine24-CF38
12k2,7-dimethylimidazo[1,2-a]pyridine24-CF3>32

This table is based on data from a study on antimycobacterial hybrids, illustrating how changes in the core, linker, and substituent affect the Minimum Inhibitory Concentration (MIC). mdpi.com

Bioisosteric Strategies Employing Fluoroimidazo[1,2-a]pyridine as a Core Scaffold

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful tool in drug design for optimizing potency and physicochemical profiles. researchgate.net The fluoroimidazo[1,2-a]pyridine scaffold itself can be considered a bioisostere of other bicyclic heteroaromatic systems.

A prominent example is the use of 8-fluoroimidazo[1,2-a]pyridine (B164112) as a bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166). nih.gov Researchers established that the substitution of a nitrogen atom at the 8-position with a carbon-fluorine (C-F) group resulted in a mimic with similar electrostatic surface potential and lipophilicity. nih.govnih.gov This bioisosteric swap was successfully applied to develop a potent and selective c-Met inhibitor and an allosteric modulator of the GABAA receptor. nih.govnih.govresearchgate.net This strategy allows medicinal chemists to generate novel chemical matter with potentially improved drug-like properties while preserving the key interactions required for biological activity. The success of this approach highlights the utility of the fluoroimidazo[1,2-a]pyridine core as a versatile scaffold in bioisosteric replacement strategies.

V. Computational Chemistry and Molecular Modeling in 5 Fluoroimidazo 1,2 a Pyridin 3 Amine Research

Quantum Chemical Calculations for Electronic and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and three-dimensional structure of molecules like 5-Fluoroimidazo[1,2-a]pyridin-3-amine. These calculations offer a lens into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For fluoroimidazo[1,2-a]pyridine systems, DFT has been employed to compute optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net Studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives, for instance, have utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to calculate the optimized geometry and to validate structural assignments made through spectroscopic techniques like NMR and FT-IR. nih.govresearchgate.net

These computational investigations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation. The fluorine substituent on the imidazo[1,2-a]pyridine (B132010) core significantly influences the electron distribution across the heterocyclic system, a feature that DFT calculations can quantify through analyses like Mulliken atomic charges and molecular electrostatic potential (MEP) maps. nih.gov The MEP map, in particular, helps identify the electron-rich and electron-deficient regions of the molecule, which are key to predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net

For imidazo[1,2-a]pyridine systems, FMO analysis, often performed as part of DFT calculations, reveals how the fluorine atom and the amine group modulate the electronic environment. nih.gov The HOMO is typically distributed over the electron-rich imidazo[1,2-a]pyridine ring system, while the LUMO's location can vary based on substituents. Understanding the distribution and energy levels of these orbitals is vital for predicting the molecule's behavior in chemical reactions and its potential to interact with biological targets. sapub.org

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Imidazo[1,2-a]pyrimidine Derivative This table presents theoretical data for a related heterocyclic system to illustrate the typical outputs of FMO analysis.

Molecular OrbitalEnergy (eV)Description
HOMO-6.25Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO-1.89Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.36Difference between LUMO and HOMO; indicates chemical reactivity and stability.

Data adapted from a DFT study on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in structure-based drug design, helping to elucidate the binding mechanisms of potential drug candidates like this compound and its analogs with their protein targets.

Docking simulations reveal the specific interactions that stabilize the ligand-receptor complex. For aromatic heterocyclic compounds like this compound, key interactions often include:

Hydrogen Bonding: The amine group (-NH2) and the nitrogen atoms within the imidazopyridine ring are potential hydrogen bond donors and acceptors, respectively. These can form strong, directional interactions with amino acid residues (e.g., serine, threonine, aspartate, glutamate) in the protein's active site. researchgate.net

Pi-Pi Stacking: The aromatic imidazo[1,2-a]pyridine ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net These interactions, where the aromatic rings are arranged in either a parallel-displaced or T-shaped orientation, contribute significantly to binding affinity. researchgate.net

Hydrophobic Interactions: The carbon-hydrogen framework of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

Halogen Bonding: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Studies on related 6-fluoroimidazo[1,2-a]pyridine (B164572) derivatives have shown the importance of hydrogen bonding in their interaction with biological targets like urease. researchgate.net Similarly, analysis of pyridine-containing compounds highlights the prevalence of π-π stacking, with interplanar distances typically in the range of 3.3–3.6 Å. researchgate.net

A primary output of molecular docking is a scoring function that estimates the binding affinity (often expressed as binding energy in kcal/mol or as an inhibitory constant, Ki). nih.govnih.gov Lower binding energy values indicate a more stable ligand-receptor complex and, theoretically, higher potency. nih.gov

By docking this compound against various protein targets, researchers can predict its potential biological activity and specificity. For example, docking studies on 3-acyl imidazo[1,2-a]pyrimidine derivatives against fungal CYP51 showed binding energies ranging from -6.11 to -9.43 kcal/mol, which were superior to the reference drug fluconazole (B54011). nih.gov These predictions help prioritize compounds for synthesis and biological testing, focusing resources on the most promising candidates. nih.gov Comparing the binding scores and interaction patterns of a ligand across different targets can also help predict its selectivity, a crucial factor in minimizing off-target effects.

Table 2: Example of Predicted Binding Affinities from Molecular Docking for Imidazo[1,2-a]pyrimidine Derivatives Against Fungal CYP51 This table showcases the type of data generated in docking studies to predict and compare the binding affinities of related compounds.

Compound DerivativeBinding Energy (kcal/mol)
4a-8.11
4d-9.01
4f-9.43
4i-8.87
4j-8.99
Fluconazole (Reference)-5.68

Data derived from a molecular docking study on 3-benzoyl imidazo[1,2-a]pyrimidine derivatives against CYP51 from Candida krusei. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Systems

While molecular docking provides a static snapshot of a ligand binding to a protein, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. researchgate.net MD simulations calculate the motion of atoms in the system, providing critical information on the stability of the ligand-protein complex, conformational changes, and the persistence of key interactions. openpharmaceuticalsciencesjournal.com

In research on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents, MD simulations were performed on the docked complex of a potent inhibitor with its target enzyme, pantothenate synthetase. openpharmaceuticalsciencesjournal.comresearchgate.net The simulation, conducted for 1.2 nanoseconds, confirmed the stability of the ligand within the active site. openpharmaceuticalsciencesjournal.comresearchgate.net Similarly, MD studies of a fluoroimidazo[1,2-a]pyridine derivative targeting the enzyme PKM2 showed that the compound helps stabilize the protein's dimeric interface, which is crucial for its biological function. researchgate.net These simulations are vital for validating docking results and understanding the dynamic behavior that governs a ligand's efficacy.

Table 3: Applications of Molecular Dynamics (MD) Simulations in Imidazo[1,2-a]pyridine Research
Compound ClassBiological TargetPurpose of MD SimulationKey FindingSource
Imidazo[1,2-a]pyridine-3-carboxamide analoguesPantothenate synthetaseTo study the stability of the ligand-protein complex.The docking complex was stable over the 1.2 ns simulation. openpharmaceuticalsciencesjournal.comresearchgate.net
8-Fluoroimidazo[1,2-a]pyridine (B164112) derivativePKM2To observe the effect on protein conformation.The compound stabilized the dimeric interface, promoting the active tetramer conformation. researchgate.net
Imidazo[1,2-a]pyridine ligandNF-κB p50To predict the interaction and binding mode.Docking studies identified interactions between the ligand and the protein. nih.gov

In Silico Drug-Likeness Prediction for Compound Prioritization

Before committing resources to synthesizing and testing new compounds, it is crucial to predict their potential to become successful drugs. In silico drug-likeness prediction evaluates key physicochemical properties related to a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET). academie-sciences.fr

Computational tools like QikProp, SwissADME, and ProTox-II are frequently used to calculate these properties. researchgate.netacademie-sciences.fr These programs assess parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These values are often compared against established guidelines like Lipinski's Rule of Five to filter out compounds with poor pharmacokinetic profiles. For example, in the study of imidazo[1,2-a]pyridine-3-carboxamide analogues, the QikProp tool was used to predict pharmaceutically relevant properties. researchgate.net This early-stage computational filtering is essential for prioritizing compounds that have a higher probability of success in later stages of drug development. rsc.org

Table 4: Commonly Predicted In Silico Drug-Likeness Properties
Property/ParameterDescriptionSignificanceExample SoftwareSource
Lipinski's Rule of FiveA set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.Predicts poor absorption or permeation.SwissADME, QikProp researchgate.netacademie-sciences.fr
ADMET PropertiesAbsorption, Distribution, Metabolism, Excretion, and Toxicity.Predicts the pharmacokinetic and safety profile of a compound.SwissADME, ProTox-II, Admetlab academie-sciences.frresearchgate.net
BOILED-Egg ModelA predictive model for passive gastrointestinal absorption and brain penetration.Visualizes and predicts a compound's ability to cross biological membranes.SwissADME academie-sciences.fr
Bioavailability ScoreA composite score based on multiple physicochemical properties to predict oral bioavailability.Prioritizes compounds with a higher likelihood of reaching systemic circulation.SwissADME academie-sciences.fr

Vi. Biological Activity and Mechanistic Investigations of 5 Fluoroimidazo 1,2 a Pyridin 3 Amine Derivatives in Vitro Studies

Investigations into Anti-Infective Potential

The versatile nature of the imidazo[1,2-a]pyridine (B132010) nucleus, a privileged scaffold in medicinal chemistry, has been explored for its anti-infective properties. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and biological properties of these derivatives, leading to enhanced efficacy and selectivity.

Derivatives of the broader pyridine (B92270) class have demonstrated notable in vitro activity against a range of bacterial and fungal pathogens. For instance, certain nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents have shown considerable activity against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger nih.gov. Similarly, some isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides displayed potent antimicrobial effects, in some cases exceeding that of standard drugs like norfloxacin (B1679917) and fluconazole (B54011) nih.gov. Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide also exhibited high antibacterial and antifungal activity nih.gov.

While specific studies focusing solely on 5-fluoroimidazo[1,2-a]pyridin-3-amine derivatives are part of a growing field, the established antimicrobial potential of the parent pyridine and imidazopyridine structures provides a strong basis for their investigation. For example, two Mannich pyrol-pyridine bases demonstrated moderate activity against Escherichia coli, Salmonella typhi, Bacillus subtilis, Aspergillus oryzae, and Aspergillus fumigates mdpi.com. The antifungal activity of fluorinated nucleosides like 5-fluorouridine (B13573) against Candida albicans and Candida parapsilosis highlights the potential role of fluorine in enhancing antifungal efficacy by inhibiting virulence factors such as biofilm formation and hyphal growth nih.gov.

Table 1: Examples of Antimicrobial Activity of Pyridine Derivatives

Compound Class Test Organisms Observed Activity Reference
Nicotinic acid benzylidene hydrazides S. aureus, B. subtilis, E. coli, C. albicans, A. niger Active, comparable to standard drugs. nih.gov
Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides Bacteria and fungi Highly active, some better than norfloxacin and fluconazole. nih.gov
Mannich pyrol-pyridine bases E. coli, S. typhi, B. subtilis, A. oryzae, A. fumigates Moderate antibacterial and antifungal activity. mdpi.com
5-Fluorouridine C. albicans, C. parapsilosis Inhibits biofilm formation and hyphal growth. nih.gov

The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for the development of antiviral agents. Research has shown that derivatives of this class can exhibit activity against various viruses. nih.gov Structure-activity relationship (SAR) studies on dibromoimidazo[1,2-a]pyridines identified hydrophobicity as a key factor for their antiviral activity. nih.gov

In the context of the COVID-19 pandemic, significant research has been directed towards identifying new antiviral compounds. mdpi.com While many heterocyclic compounds are being investigated, specific epoxybenzooxocinopyridine derivatives have been synthesized and tested for their ability to inhibit the replication of the SARS-CoV-2 virus in cell cultures. nih.gov One such derivative, containing a 3,4-dihydroquinoxalin-2-one side group, demonstrated antiviral activity comparable to the drug tilorone, with a half-maximal effective concentration (EC₅₀) of 2.23 µg/µL. nih.gov

Furthermore, piperazine (B1678402) derivatives, which can be incorporated into more complex structures, have shown a broad range of antiviral activities, including against HIV. arabjchem.org Certain substituted piperazine-1-yl-pyrimidine derivatives have been identified as HIV-1 non-nucleoside reverse transcriptase inhibitors. arabjchem.org The search for effective antiviral drugs also includes antimicrobial peptides and their mimics, peptoids, which have demonstrated potent in vitro antiviral activity against both HSV-1 and SARS-CoV-2 by disrupting the viral envelope. escholarship.org

The emergence of multi-drug resistant Mycobacterium tuberculosis (MDR-Mtb) strains necessitates the discovery of novel antitubercular agents. A series of 3,5-disubstituted pyridine derivatives were designed and synthesized to be evaluated against M. tuberculosis H37Rv and drug-resistant clinical isolates. nih.gov

From this series, compounds 24 and 26 emerged as potent agents with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL against M. tuberculosis H37Rv. nih.gov Importantly, these compounds showed high selectivity for M. tuberculosis, with no significant inhibition against a panel of ESKAPE pathogens at concentrations greater than 50 µg/mL. nih.gov Compound 24 also demonstrated a high selectivity index against mammalian cell lines and was effective against a multi-drug resistant clinical isolate of M. tuberculosis at a concentration of 6.25 µg/mL. nih.gov Docking studies suggested that compound 24 forms a stable complex with the DprE1 protein, a key enzyme in the mycobacterial cell wall synthesis pathway. nih.gov

Table 2: Antitubercular Activity of 3,5-Disubstituted Pyridine Derivatives

Compound MIC against M. tuberculosis H37Rv (µg/mL) MIC against MDR-Mtb Isolate (µg/mL) Selectivity Index (CHO-K1) Selectivity Index (VERO) Putative Target Reference
24 1.56 6.25 54.64 78.26 DprE1 nih.gov
26 1.56 Not Reported 108.5 63.2 Not Reported nih.gov

Leishmaniasis remains a significant global health problem with limited therapeutic options. nih.gov The search for new anti-leishmanial drugs has led to the investigation of various heterocyclic compounds. In one study, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines bearing an N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety were synthesized and evaluated for their in vitro activity against Leishmania major promastigotes. nih.govtbzmed.ac.ir

Most of the synthesized compounds exhibited good anti-leishmanial activity. nih.govtbzmed.ac.ir The 4-methylbenzyl analog was identified as the most active compound, significantly reducing the number of intracellular amastigotes per macrophage. nih.govtbzmed.ac.ir In a separate study, 2-benzyl-5-nitroindazolin-3-one derivatives were tested against Leishmania amazonensis. nih.gov Several of these compounds showed potent activity against both promastigote and intracellular amastigote forms, with some being as active as the standard drug Amphotericin B. nih.gov The structure-activity relationship study highlighted that hydrophilic substituents at a specific position were key to improving the selectivity of these compounds. nih.gov

Exploration of Anti-Inflammatory and Analgesic Properties

The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to anti-inflammatory and analgesic activities. Research into related heterocyclic structures has provided a foundation for these investigations. For example, a study on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their homologous pyridine derivatives demonstrated significant anti-inflammatory and analgesic effects. nih.gov

Quantitative structure-activity relationship (QSAR) studies revealed that the analgesic and anti-inflammatory potencies of these compounds were correlated with the steric and hydrogen-bonding properties of their substituents. nih.gov Similarly, newly synthesized 1,2,4-triazole (B32235) derivatives have shown promising anti-inflammatory, analgesic, and antipyretic activities in animal models, with some compounds exhibiting efficacy comparable to or greater than ibuprofen. nih.gov These findings suggest that the imidazo[1,2-a]pyridine scaffold, including its 5-fluoro-substituted variants, is a promising area for the development of new anti-inflammatory and analgesic drugs.

Enzyme and Receptor Modulation Studies

Derivatives of the imidazo[1,2-a]pyridine core are known to interact with various biological targets, including enzymes and receptors. This modulatory activity is key to their therapeutic effects.

One significant area of research has been their activity as allosteric modulators of the GABA-A receptor. nih.govresearchgate.net The 8-fluoroimidazo[1,2-a]pyridine (B164112) ring has been successfully used as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine (B1208166) ring in a known GABA-A receptor modulator. nih.govresearchgate.net This demonstrates the utility of fluorine substitution in fine-tuning the physicochemical properties and biological activity of these ligands. nih.govresearchgate.net

In another line of investigation, imidazo[1,2-a]imidazole-5,6-dione derivatives were studied for their ability to modulate the μ-opioid receptor (MOP). mdpi.com One compound from this series was identified as a negative allosteric modulator (NAM) of the human μ-opioid receptor, as it had no direct binding affinity or intrinsic activity but was able to inhibit the effect of an agonist. mdpi.com

Furthermore, oxazole-based imidazopyridine derivatives have been synthesized and evaluated as urease inhibitors. nih.govmmu.ac.uk Several of these analogs showed potent urease inhibition, with IC₅₀ values significantly lower than the standard inhibitor thiourea. nih.govmmu.ac.uk Structure-activity relationship studies indicated that substituents capable of strong hydrogen bonding or with strong electron-withdrawing properties enhanced the inhibitory potential. nih.govmmu.ac.uk

Table 3: Compound Names

Compound Name
This compound
5-fluorouridine
Amphotericin B
Ibuprofen
Norfloxacin
Thiourea
Tilorone
2-benzyl-5-nitroindazolin-3-one
3,4-dihydroquinoxalin-2-one
5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine
5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid
8-fluoroimidazo[1,2-a]pyridine
Fluconazole
Imidazo[1,2-a]imidazole-5,6-dione
Imidazo[1,2-a]pyrimidine
Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazide
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]
Nicotinic acid benzylidene hydrazide
Piperazine-1-yl-pyrimidine

Selective Inhibition of Excitatory Amino Acid Transporter Subtype 3 (EAAT3)

Derivatives of imidazo[1,2-a]pyridin-3-amine (B132443) have been identified as the first selective inhibitors of the excitatory amino acid transporter subtype 3 (EAAT3). nih.gov EAAT3 is a crucial regulator of glutamate, the primary excitatory neurotransmitter in the central nervous system. nih.govscbt.com Its inhibition can modulate glutamatergic neurotransmission, a process implicated in various neurological conditions. scbt.com

A screening of a large compound library led to the discovery of 2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine, which demonstrated a greater than 20-fold preference for inhibiting EAAT3 over other subtypes (EAAT1, EAAT2, and EAAT4). nih.gov Structure-activity relationship studies revealed that small, lipophilic substituents at the 7 and/or 8-positions of the imidazo[1,2-a]pyridine core are critical for activity. nih.gov Further optimization led to analogs with approximately 35-fold selectivity for EAAT3. nih.gov The substitution pattern on the N-aryl group and the nature of the substituent at the 2-position were also found to be key determinants of selectivity. nih.gov

Table 1: Selective Inhibition of EAAT3 by Imidazo[1,2-a]pyridin-3-amine Derivatives

Compound EAAT3 IC₅₀ (µM) Selectivity over EAAT1, EAAT2, EAAT4
2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine 13 >20-fold
Optimized Analog 7.2 ~35-fold

IC₅₀: The half-maximal inhibitory concentration, indicating the potency of a substance in inhibiting a specific biological or biochemical function.

Urease Enzyme Inhibition Profiles

Certain derivatives of 6-fluoroimidazo[1,2-a]pyridine (B164572) have demonstrated significant inhibitory activity against the urease enzyme. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori. nih.govfrontiersin.org

A series of oxazole-based imidazopyridine derivatives were synthesized and evaluated for their in vitro urease inhibition. nih.gov Several of these compounds exhibited more potent inhibition than the standard drug, thiourea. nih.govresearchgate.net The structure-activity relationship studies indicated that substitutions capable of forming strong hydrogen bonds or possessing strong electron-withdrawing properties, such as trifluoromethyl (-CF3) and nitro (-NO2) groups, enhanced the inhibitory potential. nih.gov

Table 2: Urease Inhibition by 6-Fluoroimidazo[1,2-a]pyridine-Oxazole Derivatives

Compound Urease IC₅₀ (µM)
Analog 4i 5.68 ± 1.66
Analog 4o 7.11 ± 1.24
Analog 4g 9.41 ± 1.19
Analog 4h 10.45 ± 2.57
Thiourea (Standard) 21.37 ± 1.76

Allosteric Modulation of GABAa Receptors

Derivatives of 8-fluoroimidazo[1,2-a]pyridine have been identified as selective ligands for GABAa receptors, particularly showing high affinity for the α2, α3, and/or α5 subunits. google.com GABAa receptors are the primary inhibitory neurotransmitter receptors in the mammalian brain, and their modulation can produce sedative, anxiolytic, and cognitive-enhancing effects. nih.gov The specific subunit composition of the GABAa receptor pentamer determines its pharmacological properties. nih.govnih.gov The discovery of ligands with selectivity for specific α subunits is a key goal in developing therapeutics with improved side-effect profiles. google.com

Other Enzyme Inhibition Profiles (e.g., AChE, BChE, Rab Geranylgeranyl Transferase)

The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to the inhibition of other key enzymes. For instance, phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid have been synthesized and evaluated as inhibitors of Rab geranylgeranyl transferase (RGGT). nih.gov This enzyme is involved in the prenylation of Rab proteins, a critical post-translational modification for their function in vesicular transport. nih.gov The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was found to be a determinant of the compound's activity against RGGT, with the most active inhibitors disrupting Rab11A prenylation in human cervical carcinoma HeLa cells. nih.gov

In Vitro Anticancer Research Applications

The imidazo[1,2-a]pyridine scaffold is a prominent feature in many compounds investigated for their anticancer properties. nih.govnih.govmdpi.comnih.gov These derivatives have been shown to exhibit cytotoxic and anti-proliferative activities against various cancer cell lines through diverse mechanisms of action. nih.govnih.gov

Cytotoxic Activity Against Various Cancer Cell Lines (e.g., Breast Cancer MCF-7 and MDA-MB-231)

Derivatives of 3-aminoimidazo[1,2-a]pyridine have demonstrated cytotoxic effects against a range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), colon cancer (HT-29), and melanoma (B16F10). nih.gov The specific substitutions on the imidazopyridine core significantly influence the cytotoxic potency. nih.gov For example, a derivative with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position showed high inhibitory activity against HT-29 cells. nih.gov Another study highlighted that novel imidazo[1,2-a]pyridine compounds, IP-5 and IP-6, exhibited strong cytotoxic effects against the HCC1937 breast cancer cell line. nih.gov

Table 3: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives Against Cancer Cell Lines

Compound Cell Line IC₅₀ (µM)
Compound 12 HT-29 4.15 ± 2.93
Compound 18 MCF-7 14.81 ± 0.20
Compound 11 MCF-7 20.47 ± 0.10
IP-5 HCC1937 45
IP-6 HCC1937 47.7

Molecular Mechanisms of Anti-Proliferative Action (e.g., Oncogenic Erk Kinase Phosphorylation, Rab11A Prenylation)

The anticancer effects of imidazo[1,2-a]pyridine derivatives are underpinned by their ability to modulate key cellular signaling pathways. For example, the disruption of Rab11A prenylation by specific derivatives inhibits a crucial process for the localization and function of this protein, which is often involved in cancer progression. nih.gov

Furthermore, some imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest and apoptosis. nih.gov In HCC1937 breast cancer cells, one such compound led to an increase in the levels of p53 and p21, key regulators of cell cycle arrest. nih.gov This compound also induced apoptosis through the extrinsic pathway, as evidenced by the increased activity of caspases 7 and 8. nih.gov Another novel derivative, when used in combination with curcumin, was found to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines, suggesting an anti-inflammatory component to its anticancer activity. nih.gov

Vii. Lead Discovery and Optimization Strategies for the 5 Fluoroimidazo 1,2 a Pyridin 3 Amine Series

Identification of Initial Hits through Screening Methodologies

The journey from a vast chemical space to a promising lead compound often begins with the identification of initial "hits" through high-throughput screening (HTS). For the broader imidazo[1,2-a]pyridine (B132010) class, HTS has been instrumental in identifying potent inhibitors against various biological targets. nih.gov For instance, an HTS campaign led to the discovery of four hit compounds of the imidazo[1,2-a]pyridine class as potent inhibitors of Mycobacterium tuberculosis and M. bovis BCG, with minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM. nih.gov Similarly, imidazo[1,2-a]pyridine ethers were identified as selective and potent inhibitors of mycobacterial ATP synthesis from the AstraZeneca library using HTS. nih.gov

In a specific instance related to a related scaffold, a high-content phenotypic screen against Trypanosoma cruzi in infected VERO cells identified a novel hit series of 5-amino-1,2,3-triazole-4-carboxamides. nih.gov This highlights the power of phenotypic screening in uncovering new chemical entities with desired biological activity. Furthermore, virtual screening, an innovative in-silico approach, has been successfully employed to explore proprietary pharmaceutical company libraries and identify initial hits for the imidazo[1,2-a]pyridine chemotype against visceral leishmaniasis. scispace.comnih.gov This computational method allows for the rapid and cost-effective screening of large compound databases to prioritize molecules for further experimental validation.

Strategic Expansion of Chemical Libraries and Diversity-Oriented Synthesis

Once initial hits are identified, the subsequent step involves the strategic expansion of the chemical library to explore the structure-activity relationship (SAR) and identify more potent and drug-like analogues. chemrxiv.org This often involves diversity-oriented synthesis, a powerful strategy to generate a wide range of structurally diverse molecules from a common starting material. For the imidazo[1,2-a]pyridine scaffold, researchers have synthesized various derivatives to establish a clear SAR. nih.gov

For example, a library of novel imidazo[1,2-a]pyridine amides was synthesized to develop lead compounds with favorable drug-like properties against M. tuberculosis. nih.gov These efforts involved exploring the SAR across the 3-carboxamide position. nih.gov In another study, the synthesis of various imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives was undertaken to profile their activity against M. tuberculosis. nih.gov

The concept of "scaffold hopping" or "scaffold morphing" is another key tactic in expanding chemical diversity. youtube.com This involves replacing the core scaffold of a hit molecule with a different one while retaining the key pharmacophoric features. This approach can lead to the discovery of novel chemotypes with improved properties. youtube.com For the imidazo[1,2-a]pyridine series, this could involve modifying the core ring system while keeping the essential substituents constant. youtube.com

Iterative Design-Synthesis-Evaluate Cycles for Lead Compound Refinement

The process of refining a lead compound is an iterative cycle of designing new molecules based on existing SAR data, synthesizing these compounds, and then evaluating their biological activity and other key properties. This "design-synthesis-evaluate" loop is a cornerstone of modern medicinal chemistry. nih.gov

Structure-based design, aided by techniques like X-ray crystallography, plays a crucial role in this process. For instance, an unphosphorylated Akt1 cocrystal structure of a lead compound helped in understanding its binding mode and guided the design of more potent inhibitors. nih.gov The structure-activity relationship (SAR) is continuously monitored, and if properties like potency or metabolic stability start to plateau, a change in the chemical scaffold might be necessary. youtube.com

In the optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines, iterative cycles of synthesis and evaluation led to the identification of orally bioavailable and potent inhibitors. nih.govosti.gov Similarly, for a series of 5-amino-1,2,3-triazole-4-carboxamides, optimization efforts resulted in improved potency, aqueous solubility, and metabolic stability. nih.gov These iterative cycles allow for the fine-tuning of a molecule's properties to achieve the desired therapeutic profile.

Collaborative Research Paradigms in Hit-to-Lead and Lead Optimization

The journey from a hit compound to a clinical candidate is often a complex and resource-intensive process that benefits greatly from collaborative efforts. Pre-competitive collaborations, where multiple pharmaceutical companies and research institutions pool their resources and expertise, have emerged as a powerful model in drug discovery. scispace.com

An innovative example is the NTD Drug Discovery Booster, which utilizes collaborative virtual ligand-based screening across several large, proprietary pharmaceutical company databases. scispace.com This approach was successfully used to validate and explore an imidazo[1,2-a]pyridine screening hit for visceral leishmaniasis, enabling rapid expansion of the chemical space and improvement of the lead series. scispace.comnih.gov

Such collaborations facilitate the sharing of compound libraries, screening capabilities, and knowledge, which can significantly accelerate the hit-to-lead and lead optimization phases. scispace.com By bringing together diverse perspectives and resources, these paradigms can overcome challenges that might be insurmountable for a single entity, ultimately fostering the development of new medicines for neglected diseases and other therapeutic areas. scispace.com

Viii. Future Perspectives and Emerging Research Directions for 5 Fluoroimidazo 1,2 a Pyridin 3 Amine

Development of Novel and Sustainable Synthetic Approaches for Complex Analogues

The future synthesis of complex analogues derived from 5-Fluoroimidazo[1,2-a]pyridin-3-amine will likely prioritize efficiency, diversity, and sustainability. A significant area of focus is the continued application and refinement of multicomponent reactions (MCRs). nih.gov The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), for instance, has proven to be a highly effective method for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridine cores. nih.govevitachem.com This reaction, which condenses a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, allows for rapid structural diversification at three positions, making it ideal for generating large libraries of analogues for screening. nih.govnih.gov Future work could explore novel catalysts, such as zirconium(IV) chloride, to improve yields and broaden the scope of compatible starting materials. nih.gov

Beyond MCRs, other innovative strategies are emerging. Methodologies such as transition-metal-free C–H amination reactions, which have been used for related scaffolds like imidazo[1,5-a]pyridines, offer a more atom-economical and environmentally friendly approach by activating otherwise inert C-H bonds. rsc.org Furthermore, direct functionalization techniques, like the iron-catalyzed aerobic oxidative cross-dehydrogenative coupling of imidazo[1,2-a]pyridines with aldehydes, present a powerful tool for late-stage modification, allowing for the direct attachment of various groups without the need for pre-functionalized starting materials. researchgate.net These advanced methods will be crucial for synthesizing complex and novel derivatives of the core 5-fluoro-substituted scaffold in a sustainable manner.

Table 1: Modern Synthetic Strategies for Imidazo[1,2-a]pyridine (B132010) Analogues

Synthetic StrategyDescriptionKey AdvantagesRelevant CompoundsCitations
Groebke-Blackburn-Bienaymé 3-Component Reaction (GBB-3CR)A one-pot reaction involving a 2-aminoazine, an aldehyde, and an isocyanide, catalyzed by an acid.High efficiency, atom economy, rapid generation of molecular diversity.3-aminoimidazo[1,2-a]pyridines, Zolpidem, Alpidem nih.govevitachem.com
Zirconium(IV) Chloride Catalyzed MCRUse of ZrCl4 as a Lewis acid catalyst in a three-component reaction to synthesize 5-amino and 5-iminoimidazo[1,2-a]imidazoles.Efficient, allows for the use of varied substrates, including unsubstituted 2-aminoimidazoles.5-aminoimidazo[1,2-a]imidazoles nih.gov
I2-mediated sp3 C–H AminationA transition-metal-free oxidative cyclization of 2-pyridyl ketones and alkylamines to form the imidazo[1,5-a]pyridine (B1214698) ring system.Operationally simple, avoids transition metals, can be performed on a gram scale.Imidazo[1,5-a]pyridine derivatives rsc.org
Fe-catalyzed C-H FunctionalizationDirect aerobic oxidative coupling of imidazo[1,2-a]pyridines with aldehydes using an iron catalyst and oxygen from the air as the oxidant.High atom economy, uses an inexpensive and benign metal catalyst, sustainable.3-aroylimidazo[1,2-a]pyridines researchgate.net

Deeper Elucidation of Molecular Mechanisms Underlying Biological Activities

While the imidazo[1,2-a]pyridine scaffold is associated with a broad range of biological activities, a deeper, more precise understanding of the molecular mechanisms of its fluorinated derivatives is a critical future objective. Research on related compounds provides a roadmap for these investigations. For example, certain imidazo[1,2-a]pyridine derivatives are known to act as allosteric modulators of the GABA-A receptor, a key target in the central nervous system. evitachem.comnih.gov The introduction of a fluorine atom, as seen in 8-fluoroimidazo[1,2-a]pyridine (B164112), can serve as a bioisosteric replacement for other groups, maintaining or improving interaction with the receptor. nih.gov

A compelling avenue of research involves targeting enzymes essential for pathogen survival. Studies on 5-fluoroimidazo[4,5-b]pyridine, an isomer of the core structure, have shown that this fragment can be incorporated into inhibitors of methionyl-tRNA synthetase (MetRS) in Trypanosoma brucei, the parasite responsible for African sleeping sickness. nih.gov The fluorine atom at the 5-position was found to be crucial, enhancing both potency and, critically, bioavailability and brain permeability. nih.gov This highlights the profound impact that specific fluorination can have on pharmacokinetic properties. Other potential mechanisms to explore for this compound analogues include the inhibition of enzymes like urease, which is implicated in diseases such as ulcers. nih.gov Future studies will need to move beyond broad phenotypic screening to identify and validate specific protein targets, clarifying how these molecules exert their therapeutic effects at a molecular level.

Integration of Advanced Experimental and Computational Methodologies for Comprehensive Compound Profiling

To accelerate the drug discovery process, future research will depend on the tight integration of advanced computational and experimental techniques for a holistic profiling of new this compound analogues. In silico methods, such as molecular docking, are already being employed to predict binding affinities and understand key interactions between ligands and their target proteins. nih.govnih.gov These computational models can guide the rational design of new derivatives with improved potency and selectivity.

This computational-first approach is most powerful when combined with high-resolution experimental data. For instance, the combination of inhibitor-bound protein crystal structures with pharmacokinetic experiments was instrumental in identifying the benefits of the 5-fluoroimidazo[4,5-b]pyridine fragment in trypanosomal inhibitors. nih.gov This integrated workflow allows researchers to visualize the binding mode at an atomic level and correlate it with real-world bioavailability data. The comprehensive structural confirmation of newly synthesized compounds using a suite of spectroscopic tools (e.g., ¹H NMR, ¹³C NMR, HREI-MS) remains fundamental to this process. nih.gov By combining predictive computational models with empirical data from X-ray crystallography, advanced spectroscopy, and in vitro and in vivo biological assays, a comprehensive structure-activity relationship (SAR) can be established, enabling a more efficient and informed path to clinically viable drug candidates.

Q & A

Q. What are the established synthetic routes for 5-Fluoroimidazo[1,2-a]pyridin-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of fluorinated pyridine precursors with amines or amidines. A common approach is the one-pot reaction using halogenated intermediates (e.g., 3-iodopyridin-2-amine) with fluorinated reagents under controlled temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO. For example, cyclization with trifluoroacetic anhydride (TFAA) or ammonium acetate can yield the imidazo[1,2-a]pyridine core. Yield optimization requires careful control of stoichiometry, solvent polarity, and catalyst selection (e.g., palladium catalysts for cross-coupling steps) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation, with ¹⁹F NMR providing specificity for fluorine substitution. Infrared (IR) spectroscopy confirms amine and fluorine functional groups, while high-resolution mass spectrometry (HRMS) validates molecular weight. For intermediates, heteronuclear NMR (e.g., HSQC, HMBC) resolves ambiguities in regiochemistry. X-ray crystallography of derivatives is recommended for definitive structural confirmation .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Initial screening involves in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial testing (MIC determination) against Gram-positive/negative bacteria. Enzymatic inhibition studies (e.g., kinase or protease assays) should use fluorogenic substrates to track activity. Dose-response curves and IC₅₀ calculations are essential for quantifying potency .

Advanced Research Questions

Q. What strategies mitigate low yields in the fluorination step during synthesis?

Low yields often arise from incomplete halogen exchange or side reactions. Strategies include:

  • Using Ullmann-type coupling with copper iodide to enhance fluorine incorporation.
  • Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Introducing protecting groups (e.g., Boc) on the amine to prevent undesired side reactions. Yield improvements (15–30%) have been reported with cesium fluoride (CsF) as a base in DMF at 100°C .

Q. How can conflicting NMR data for this compound derivatives be resolved?

Discrepancies in ¹H/¹³C NMR signals (e.g., ambiguous coupling patterns) often stem from tautomerism or solvent effects. Solutions include:

  • Recording spectra in multiple solvents (DMSO-d₆ vs. CDCl₃) to observe shifts.
  • Using 2D NMR (COSY, NOESY) to map proton-proton correlations.
  • Comparing experimental data with density functional theory (DFT)-calculated chemical shifts .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

DFT studies (B3LYP/6-31G* level) model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the fluorine atom’s electronegativity lowers the LUMO energy at the pyridine ring, favoring nucleophilic attack at the C-2 position. Solvent effects (PCM models) and transition-state analysis further refine predictions .

Q. How does the fluorine substituent influence the compound’s structure-activity relationship (SAR) in kinase inhibition?

Fluorine enhances binding affinity via C-F⋯H-N hydrogen bonding with kinase active sites (e.g., ATP-binding pockets). SAR studies show that 5-fluoro substitution increases selectivity for tyrosine kinases (e.g., EGFR) by 3–5-fold compared to non-fluorinated analogues. Molecular docking (AutoDock Vina) and MD simulations validate these interactions .

Q. What mechanistic insights explain the compound’s dual antiviral and anticancer activity?

The imidazo[1,2-a]pyridine core intercalates with DNA/RNA, while the fluorine atom stabilizes interactions with viral proteases (e.g., HIV-1 protease) or topoisomerases. In cancer cells, fluorination enhances pro-apoptotic effects by upregulating caspase-3/7. Dual activity is confirmed via transcriptomic profiling (RNA-seq) and pathway enrichment analysis (KEGG) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.